5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H20F2N4OS and its molecular weight is 426.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-ylsulfonyl benzoic acids, have been identified as potent inhibitors of the enzyme aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
It can be inferred from related compounds that the carboxylate group might occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Based on the potential target akr1c3, it can be inferred that the compound may affect steroid hormone metabolism, which is a key function of akr1c3 .
Pharmacokinetics
The compound’s cellular potency has been measured by inhibition of akr1c3 metabolism of a known substrate, indicating that it is able to enter cells and interact with its target .
Result of Action
Based on the potential target akr1c3, it can be inferred that the compound may inhibit the conversion of steroid hormones, potentially affecting the growth of hormone-dependent cancers .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4OS/c1-2-18-25-22-28(26-18)21(29)20(30-22)19(14-7-8-16(23)17(24)11-14)27-10-9-13-5-3-4-6-15(13)12-27/h3-8,11,19,29H,2,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPKIHPWNBLTQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC5=CC=CC=C5C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.